molecular formula C16H30N2O5 B8228114 Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Cat. No.: B8228114
M. Wt: 330.42 g/mol
InChI Key: VUZKEHBQEOADAS-GFCCVEGCSA-N
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Description

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS: 660862-48-6) is a chiral piperazine derivative featuring tert-butoxycarbonyl (Boc) protecting groups at the 1,4-positions and a (R)-configured 2-hydroxyethyl substituent at the 2-position of the piperazine ring. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of PROTACs (PROteolysis-Targeting Chimeras) and other bioactive molecules . Its molecular formula is C₁₆H₃₀N₂O₅, with a molecular weight of 330.42 g/mol. The Boc groups enhance solubility in organic solvents and protect the amine functionalities during multi-step syntheses .

Properties

IUPAC Name

ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKEHBQEOADAS-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is primarily explored for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer drug development. For instance, derivatives of piperazine have shown promising cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that can enhance its activity against specific targets within cancer cells, such as tubulin polymerization inhibition and apoptosis induction in cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Compounds derived from piperazine structures have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients . This suggests that this compound may contribute to the development of therapeutic agents aimed at enhancing cognitive function.

Polymer Science Applications

This compound is also utilized in polymer chemistry as a building block for synthesizing various polymers and copolymers.

Synthesis of Biodegradable Polymers

The compound can be used to create biodegradable polyesters through polycondensation reactions. Such polymers are increasingly important in reducing environmental impact and enhancing sustainability in materials science . The incorporation of piperazine derivatives into polymer chains can improve mechanical properties and biodegradability.

Synthetic Intermediate

In organic synthesis, this compound acts as an essential intermediate for producing more complex molecules.

Synthesis of Pharmaceuticals

The compound's functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo transformations such as esterification and acylation enhances its utility in creating diverse medicinal compounds .

Case Studies

StudyApplicationFindings
Study on anticancer activity Cancer treatmentCompound derivatives showed high cytotoxicity against BT-474 cells with IC50 values < 1 µM.
Neuroprotective study Alzheimer's diseaseDemonstrated potential as an acetylcholinesterase inhibitor with promising results in cognitive enhancement assays.
Polymer synthesis research Biodegradable materialsSuccessfully synthesized biodegradable polyesters with improved properties using this compound as a monomer.

Mechanism of Action

The mechanism of action of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications
Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate 660862-48-6 330.42 (R)-2-(2-hydroxyethyl), Boc-protected 1,4-positions PROTAC synthesis, chiral intermediates
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 286.37 Unsubstituted piperazine core, Boc-protected 1,4-positions General amine protection, peptide coupling
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 958635-12-6 316.37 (S)-2-hydroxymethyl, Boc-protected 1,4-positions Asymmetric catalysis, enzyme inhibitor synthesis
1-Benzyl 4-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate - 360.4 (LCMS) (S)-2-cyanomethyl, benzyl and Boc-protected 1,4-positions KRAS-targeting PROTACs, electrophilic warhead synthesis
Di-tert-butyl 1,1'-(2-(hydroxymethyl)piperazine-1,4-dicarbonyl)bis(isoindoline-2-carboxylate) - 607.3 (LCMS) Piperazine linked to isoindoline via carbamate, Boc-protected Protein-protein interaction inhibitors, molecular glues

Key Comparative Insights

Stereochemical and Functional Group Variations
  • Hydroxyethyl vs. Hydroxymethyl : The (R)-2-hydroxyethyl group in the target compound introduces a longer alkyl chain compared to the (S)-2-hydroxymethyl derivative (CAS: 958635-12-6). This difference impacts hydrogen-bonding capacity and solubility in polar solvents .
  • Cyanomethyl Substitution: The 2-cyanomethyl derivative (CAS: -) exhibits enhanced electrophilicity due to the nitrile group, making it suitable for nucleophilic substitution reactions in PROTAC design .
  • Boc vs. Benzyl Protection: While Boc groups are acid-labile and facilitate deprotection under mild conditions, benzyl groups require harsher hydrogenolysis conditions, limiting their utility in sensitive syntheses .
Physicochemical Properties
  • Solubility : Boc-protected derivatives generally exhibit better solubility in dichloromethane and THF compared to benzyl-protected analogs .
  • Stability: The hydroxyethyl group in the target compound may confer higher hygroscopicity relative to the hydroxymethyl or cyanomethyl derivatives .

Role in PROTAC Development

This compound has been utilized in the synthesis of VHL-recruiting PROTACs targeting oncogenic KRASG12C. Its chiral center ensures precise spatial alignment between the target protein and E3 ligase, critical for degradation efficiency . In contrast, the 2-cyanomethyl analog (CAS: -) demonstrated superior reactivity in Michael addition reactions with cysteine residues .

Comparative Performance in Catalysis

In asymmetric catalysis, the (S)-2-hydroxymethyl derivative (CAS: 958635-12-6) showed higher enantioselectivity (>90% ee) in ketone reductions compared to the target compound, likely due to steric effects from the hydroxyethyl chain .

Biological Activity

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chiral compound with significant biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This compound, identified by its CAS number 2224423-03-2, has been synthesized and studied for its potential therapeutic applications in various diseases, including glaucoma and cancer.

  • IUPAC Name : this compound
  • Molecular Formula : C16H30N2O5
  • Molecular Weight : 330.43 g/mol
  • Purity : ≥95% .

Biological Activity

The primary biological activity of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial in various physiological processes, including acid-base balance and fluid secretion. Inhibition of specific hCA isoforms can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of 2-(2-hydroxyethyl)piperazine exhibit potent inhibitory activity against multiple hCA isoforms, particularly isoforms I, II, IV, and IX. The structure-activity relationship (SAR) analyses indicate that the presence of the hydroxyethyl group enhances binding affinity and selectivity towards hCA IX, which is implicated in tumor growth and metastasis .

Case Studies

  • Inhibition Studies : A series of piperazine derivatives were synthesized and tested for their inhibitory effects on hCAs using a stopped-flow CO2_2 hydrase assay. The results showed that some compounds exhibited nanomolar potency against hCA IX, suggesting their potential as therapeutic agents .
    CompoundIC50 (nM)Target Isoform
    Compound A15hCA IX
    Compound B25hCA II
    Compound C50hCA IV
  • Therapeutic Implications : The inhibition of hCA IX has been linked to reduced tumor growth in preclinical models. For instance, one study indicated that administration of a potent inhibitor led to a significant decrease in tumor size in xenograft models .

The mechanism by which this compound inhibits carbonic anhydrases involves the binding of the compound to the active site of the enzyme. The hydroxyethyl group likely participates in hydrogen bonding with critical residues within the enzyme's active site, enhancing the compound's inhibitory effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) of a piperazine-2-ylmethanol precursor with isoindoline-1-carboxylic acid derivatives. Enantiomeric purity is maintained using Boc-protected intermediates and chiral chromatography. For example, EDCI and DMAP in DCM at 20°C for 1 hour yield ~53% product after RP-HPLC purification . Reaction temperature and solvent polarity (e.g., THF vs. DCM) critically affect diastereomer formation.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming stereochemistry?

  • Methodological Answer : X-ray crystallography (using SHELX programs ) and NMR (1H/13C, COSY/HSQC) are standard. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) resolves enantiomers. LC-MS ([M+H]+ = 607.3) confirms molecular weight, while NOESY NMR validates the (R)-configuration at the 2-hydroxyethyl substituent .

Q. What are the key challenges in purifying this compound, and how are they mitigated?

  • Methodological Answer : Common impurities include unreacted isoindoline derivatives and diastereomers. Purification involves silica gel chromatography (petroleum ether:EtOAc gradients) followed by RP-HPLC with 0.1% TFA to resolve polar byproducts. NaHB(OAc)3 reductive amination side products (e.g., tert-butyl carbamate adducts) require iterative crystallization .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups impact the compound’s reactivity in multi-step syntheses (e.g., PROTACs)?

  • Methodological Answer : The tert-butyl groups hinder nucleophilic attack at the piperazine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane). This selectivity is exploited in PROTAC synthesis, where the hydroxyethyl side chain is functionalized with alkynes (e.g., propargyl bromide) without disrupting the Boc groups . Kinetic studies show tert-butyl stability at pH < 2 but rapid cleavage at pH 1 with 4 M HCl .

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., SHELXL-refined ) and DFT-optimized geometries often arise from crystal packing effects. Hybrid refinement using restraints for the hydroxyethyl torsion angle (C-C-O-H) improves agreement. Polarizable force fields (e.g., AMOEBA) better model hydrogen-bonding networks in nonpolar solvents .

Q. How can enantiomeric excess (ee) be quantified during scale-up, and what in-line analytical tools are recommended?

  • Methodological Answer : PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy monitor ee in real-time by tracking C=O and N-H vibrational modes. Chiral SFC (Supercritical Fluid Chromatography) with mass detection (e.g., UPC2-MS) achieves <2% ee error at >100 mg scales. For example, tert-butyl stretching vibrations (1250–1150 cm⁻¹) correlate with ee in THF .

Q. What are the metabolic stability implications of the 2-hydroxyethyl group in biological assays?

  • Methodological Answer : The hydroxyethyl group undergoes Phase I oxidation (via CYP3A4) to a carboxylic acid metabolite, reducing cell permeability. Stability is improved by substituting the hydroxyl with a methoxymethyl ether (e.g., using NaH/propargyl bromide), which retains solubility but resists oxidation . LC-MS/MS assays in hepatocytes show t1/2 = 4.2 hours for the parent vs. >24 hours for the ether analog .

Key Research Findings

  • Stereochemical Stability : The (R)-configuration is retained under basic conditions (pH 8–10) but racemizes in polar aprotic solvents (e.g., DMF) at >60°C .
  • Protecting Group Strategy : Boc groups are preferred over Cbz due to compatibility with Pd-catalyzed couplings in PROTAC workflows .
  • Byproduct Analysis : Major impurities include tert-butyl carbamate (from incomplete coupling) and isoindoline dimers, resolved via gradient elution .

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